molecular formula C10H14O2 B13875464 2-Tert-butylbenzene-1,3-diol CAS No. 65567-10-4

2-Tert-butylbenzene-1,3-diol

Cat. No.: B13875464
CAS No.: 65567-10-4
M. Wt: 166.22 g/mol
InChI Key: BAKOSPCCAAZZSP-UHFFFAOYSA-N
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Description

2-Tert-butylbenzene-1,3-diol is a dihydroxy aromatic compound featuring a tert-butyl substituent at the 2-position of the benzene ring. This bulky alkyl group enhances steric hindrance and lipophilicity, influencing its chemical reactivity and biological interactions.

Properties

CAS No.

65567-10-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-tert-butylbenzene-1,3-diol

InChI

InChI=1S/C10H14O2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,11-12H,1-3H3

InChI Key

BAKOSPCCAAZZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylbenzene-1,3-diol typically involves the hydroxylation of tert-butylbenzene derivatives. One common method is the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride, followed by hydroxylation using suitable oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by controlled hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Tert-butylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include alkyl-substituted benzene-1,3-diols and positional isomers (Table 1).

Table 1: Structural Comparison of 2-Tert-butylbenzene-1,3-diol with Analogous Compounds

Compound Name Substituent Position Alkyl Chain/Branching Hydroxyl Positions Key Features
This compound 2-position Tert-butyl (branched) 1,3 High steric bulk, enhanced lipophilicity
5-Pentylbenzene-1,3-diol (Olivetol) 5-position Linear pentyl 1,3 Precursor to cannabinoids
4-Hexylbenzene-1,3-diol 4-position Linear hexyl 1,3 Increased chain length affects membrane interaction
2-Tert-butylbenzene-1,4-diol 2-position Tert-butyl (branched) 1,4 Positional isomer with distinct bioactivity
4-Butylbenzene-1,3-diol 4-position Linear butyl 1,3 Intermediate lipophilicity; used in sonolysis studies

Key Observations :

  • Branching vs.
  • Positional Isomerism : Moving the hydroxyl groups from 1,3 to 1,4 positions (as in 2-Tert-butylbenzene-1,4-diol) significantly impacts biological activity, as seen in its neuroprotective effects at 10–50 μM .

Neuroprotective Activity :

  • 2-Tert-butylbenzene-1,4-diol demonstrates notable neuroprotective activity, though its 1,3-diol analog’s efficacy remains unstudied in the provided evidence .
  • 5-Pentylbenzene-1,3-diol (olivetol) is a biosynthetic precursor to phytocannabinoids, highlighting the role of alkyl chain length in cannabinoid receptor interactions .

Antimicrobial and Antioxidant Effects :

  • Benzene-1,3-diol congeners with aryl or heteroaryl substituents (e.g., antipyrinyl, isoxazolyl) exhibit enhanced antimicrobial and antioxidant activities compared to unsubstituted analogs. Hydrophobic groups (-Cl, -Me) improve activity, while polar groups (-CN, -NO2) diminish potency .
  • The tert-butyl group’s hydrophobicity in this compound may similarly enhance membrane penetration, though direct evidence is lacking.

Physical Properties :

  • Solubility : The tert-butyl group reduces water solubility compared to linear alkyl analogs, favoring organic solvents.
  • Stability : Branched alkyl groups may enhance oxidative stability, as seen in tert-butyl-containing polymers .

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